molecular formula C24H20N2O3S B2396787 1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632319-66-5

1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2396787
CAS No.: 632319-66-5
M. Wt: 416.5
InChI Key: QBBDPGCSWJHWJO-UHFFFAOYSA-N
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Description

The chromeno[2,3-c]pyrrole-3,9-dione scaffold is a subject of interest in medicinal chemistry research. The specific research applications and mechanism of action for 1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are currently under investigation and not yet detailed in the literature. Researchers are exploring its potential based on the known properties of related structures. The pyrrole heterocycle is a common feature in many biologically active compounds and is known to interact with various enzymes and receptors . Similarly, the thiazole ring is a privileged structure in drug discovery. This compound is intended for use by qualified researchers to explore its physicochemical properties and biochemical activities in a controlled laboratory setting.

Properties

IUPAC Name

7-methyl-1-(4-propan-2-ylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-13(2)15-5-7-16(8-6-15)20-19-21(27)17-12-14(3)4-9-18(17)29-22(19)23(28)26(20)24-25-10-11-30-24/h4-13,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBDPGCSWJHWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of the compound.

Biological Activity

The compound 1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of a class of heterocyclic compounds that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a chromeno-pyrrole framework with thiazole and isopropyl substitutions, which may influence its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₂O₂S
Molecular Weight 306.41 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives with thiazole groups have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Efficacy Against Staphylococcus aureus and Escherichia coli
    • A study reported that certain thiazole derivatives exhibited antibacterial activity comparable to that of gentamicin. The compound's structure suggests it may share similar mechanisms of action due to the presence of the thiazole moiety, which has been associated with inhibition of bacterial growth through interference with folate synthesis pathways .
  • Zone of Inhibition Testing
    • Table 1 summarizes the antibacterial activity measured by the zone of inhibition for various compounds related to this class.
Compound Concentration (mM) Zone of Inhibition (mm)
1-(4-Isopropylphenyl) derivative8E. coli: 10.5; S. aureus: 8
Other derivativesVariesRanges from 6 to 9

The proposed mechanisms for the antibacterial activity include:

  • Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is crucial for folate synthesis in bacteria. Compounds that inhibit DHPS can prevent bacterial cell division and growth .
  • Disruption of Membrane Integrity : Some thiazole-containing compounds may disrupt bacterial membranes, leading to cell lysis.

Pharmacological Implications

The promising biological activities suggest potential applications in drug development for treating bacterial infections. The hybrid nature of these compounds allows for the exploration of multi-target strategies in antimicrobial therapy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ primarily in substituents at positions 1 and 2. A comparative analysis is outlined below:

Compound Name Position 1 Substituent Position 2 Substituent Key Structural Features
1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Isopropylphenyl Thiazol-2-yl Enhanced lipophilicity (isopropyl), sulfur-containing heterocycle (thiazole)
1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl analog [] 4-Hydroxyphenyl 5-Isobutyl-1,3,4-thiadiazol-2-yl Increased polarity (hydroxyl), larger heterocycle (thiadiazole) with isobutyl chain
1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-oxazol-3-yl) analog [] 3-Isopropoxyphenyl 5-Methyl-1,2-oxazol-3-yl Ether linkage (isopropoxy), oxygen-containing heterocycle (oxazole)
2-Phenyl-1-aryl derivatives [] Aryl (e.g., phenyl) Alkyl or dimethylaminoethyl Simpler substituents; focus on alkyl/amino groups for solubility modulation

Key Observations :

  • Position 1 : The 4-isopropylphenyl group in the target compound increases lipophilicity compared to polar substituents like 4-hydroxyphenyl . This may enhance membrane permeability but reduce aqueous solubility.
  • In contrast, oxazol-3-yl () or thiadiazol-2-yl () groups alter steric bulk and electronic density .

Q & A

Q. What are the primary synthetic strategies for this compound?

The compound is synthesized via multicomponent reactions (MCRs) , which efficiently assemble the chromeno-pyrrole core, isopropylphenyl, methyl, and thiazolyl groups in a single reaction vessel. Key steps include cyclization and functional group coupling under basic or catalytic conditions. Optimized protocols use reagents like aryl aldehydes, primary amines, and substituted diketones, with solvents such as DMF or ethanol. Reaction parameters (temperature, time) are critical for yield (60–85%) and purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, particularly for distinguishing thiazole and chromeno-pyrrole moieties.
  • FT-IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • HPLC ensures purity (>95%), while X-ray crystallography resolves stereochemistry and conformational details .

Q. How can researchers assess thermal stability and purity?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) evaluate thermal decomposition profiles (e.g., melting points 200–250°C). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and elemental analysis confirms stoichiometry .

Advanced Research Questions

Q. What methodologies optimize reaction yields and minimize side products?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) reduces byproduct formation.
  • In-line monitoring : TLC or HPLC tracks intermediate formation .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize derivatives with modified isopropylphenyl, thiazole, or methyl groups.
  • Bioactivity assays : Test derivatives in receptor-binding assays (e.g., chemokine receptor CCR5) or cellular models (e.g., inflammation).
  • Computational docking : Compare ligand-receptor binding affinities (e.g., AutoDock Vina) to identify critical substituent interactions .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols).
  • Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to explain variability in in vivo results.
  • Epistatic analysis : Use gene-editing tools (CRISPR) to isolate target pathways and reduce confounding factors .

Q. What computational methods predict interactions with biological targets?

  • Molecular Dynamics (MD) simulations : Model conformational flexibility in aqueous environments.
  • Pharmacophore mapping : Identify essential moieties for receptor binding (e.g., thiazole’s role in hydrogen bonding).
  • QSAR models : Corrogate substituent electronic properties (Hammett constants) with activity trends .

Q. How to design mechanistic studies for chemokine receptor modulation?

  • Receptor mutagenesis : Modify CCR5/CXCR4 binding sites to test interaction hypotheses.
  • Calcium flux assays : Measure intracellular Ca²⁺ changes post-treatment to confirm receptor activation/inhibition.
  • BRET/FRET assays : Quantify ligand-induced conformational changes in real-time .

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